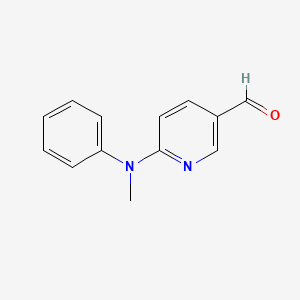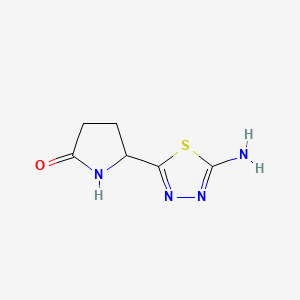![molecular formula C15H22ClN3O4 B566983 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this process is around 68% .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine” is represented by the linear formula C15H24N4O4 .
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidines, including 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine, have been extensively studied for their wide range of biological activities such as anti-inflammatory, anticancer, and analgesic properties. Substituted tetrahydropyrimidine derivatives exhibit in vitro anti-inflammatory activity, indicating the potential of these compounds in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Applications in Antitumor Activity
Research on imidazole derivatives, including compounds structurally related to this compound, has shown promising antitumor activity. This includes derivatives that have undergone preclinical testing stages, highlighting the importance of such structures in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Role in Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound synthesized for osmotic stress prevention in saline environments, involves precursors related to pyrimidine structures. Studies on halotolerant methanotrophs have identified genes encoding enzymes for ectoine biosynthesis, providing insights into the genetic and enzymatic aspects of producing this compound. This research sheds light on the potential of pyrimidine derivatives in biotechnological applications, including those involving this compound (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Mécanisme D'action
Target of Action
It is a useful reactant for the preparation of thiazolopyridines , which are known to inhibit TYK2 . TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases involved in cytokine receptor signaling .
Mode of Action
Given its role as a reactant in the synthesis of thiazolopyridines , it can be inferred that it may interact with its targets through the formation of these compounds.
Biochemical Pathways
As a precursor to thiazolopyridines , it may indirectly influence the JAK-STAT signaling pathway, given the role of TYK2 in this pathway .
Result of Action
As a precursor to thiazolopyridines , it may contribute to the inhibition of TYK2 and thus modulate the JAK-STAT signaling pathway .
Propriétés
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)


